(3,4-Dimethoxynaphthalen-2-yl)boronic acid
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Overview
Description
(3,4-Dimethoxynaphthalen-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring substituted with two methoxy groups at the 3 and 4 positions. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (3,4-Dimethoxynaphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid in good to excellent yields.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
(3,4-Dimethoxynaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most widely used reactions involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and the nature of the substituents on the naphthalene ring.
Scientific Research Applications
(3,4-Dimethoxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dimethoxynaphthalen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The methoxy groups on the naphthalene ring can also participate in various electronic interactions, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
(3,4-Dimethoxynaphthalen-2-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-formylphenylboronic acid . While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly due to differences in their aromatic substituents. For example, the presence of methoxy groups in this compound can enhance its electron-donating properties, making it more reactive in certain types of reactions compared to phenylboronic acid .
Similar compounds include:
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
These compounds are also widely used in organic synthesis and have their own unique properties and applications.
Properties
Molecular Formula |
C12H13BO4 |
---|---|
Molecular Weight |
232.04 g/mol |
IUPAC Name |
(3,4-dimethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C12H13BO4/c1-16-11-9-6-4-3-5-8(9)7-10(13(14)15)12(11)17-2/h3-7,14-15H,1-2H3 |
InChI Key |
RTWPRXZZKKTFMA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C(=C1OC)OC)(O)O |
Origin of Product |
United States |
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